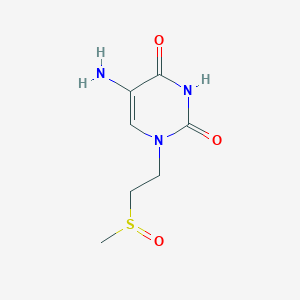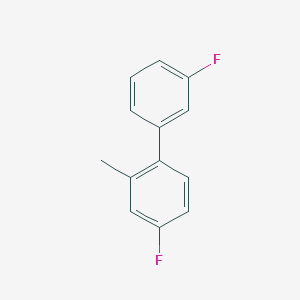
3',4-Difluoro-2-methylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4-Difluoro-2-methylbiphenyl is an organic compound with the molecular formula C13H10F2. It is a biphenyl derivative where two fluorine atoms are substituted at the 3’ and 4’ positions, and a methyl group is substituted at the 2 position of the biphenyl structure.
準備方法
Synthetic Routes and Reaction Conditions
3’,4-Difluoro-2-methylbiphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include the use of a solvent such as toluene or ethanol, a palladium catalyst like Pd(PPh3)4, and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 3’,4-Difluoro-2-methylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
3’,4-Difluoro-2-methylbiphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into biphenyl derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones or carboxylic acids, while substitution reactions can produce various substituted biphenyl derivatives .
科学的研究の応用
3’,4-Difluoro-2-methylbiphenyl has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure, including the presence of fluorine atoms, can enhance the biological activity of derived molecules, making it a candidate for drug development.
Materials Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics.
作用機序
The mechanism of action of 3’,4-Difluoro-2-methylbiphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. For example, fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
類似化合物との比較
Similar Compounds
3,4’-Difluoro-2-methylbiphenyl: A closely related compound with similar structural features.
Difluoroalkanes: Compounds with two fluorine atoms attached to an alkane chain, which share some chemical properties with 3’,4-Difluoro-2-methylbiphenyl.
Uniqueness
3’,4-Difluoro-2-methylbiphenyl is unique due to its specific substitution pattern on the biphenyl structure. The presence of both fluorine atoms and a methyl group at distinct positions provides it with unique chemical and physical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C13H10F2 |
|---|---|
分子量 |
204.21 g/mol |
IUPAC名 |
4-fluoro-1-(3-fluorophenyl)-2-methylbenzene |
InChI |
InChI=1S/C13H10F2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(14)8-10/h2-8H,1H3 |
InChIキー |
MDJPUQMZAQYPAD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13200938.png)
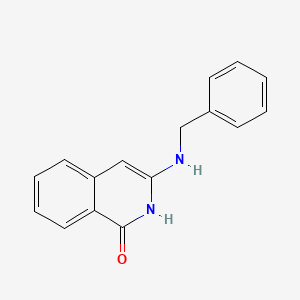

![1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13200952.png)
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)
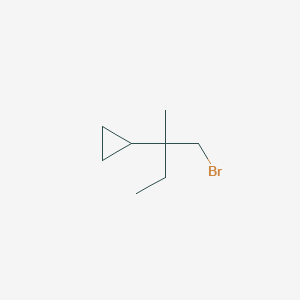
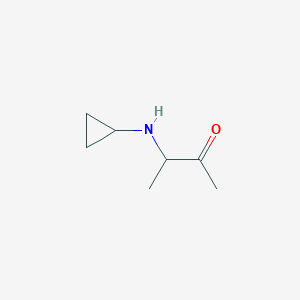
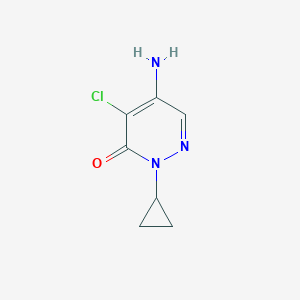
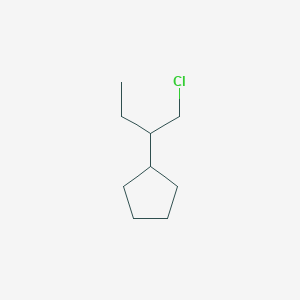
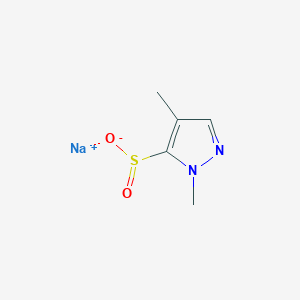
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
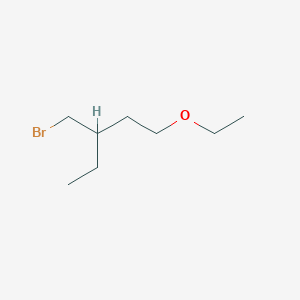
![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
